molecular formula C5H13Cl2N3 B13520657 (1r,3r)-3-Aminocyclobutane-1-carboximidamide dihydrochloride

(1r,3r)-3-Aminocyclobutane-1-carboximidamide dihydrochloride

Cat. No.: B13520657
M. Wt: 186.08 g/mol
InChI Key: SITLLMDOPHHLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1r,3r)-3-Aminocyclobutane-1-carboximidamide dihydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique cyclobutane ring structure, which imparts specific chemical properties and reactivity.

Preparation Methods

The synthesis of (1r,3r)-3-Aminocyclobutane-1-carboximidamide dihydrochloride typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions, followed by the introduction of the aminocyclobutane moiety. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

(1r,3r)-3-Aminocyclobutane-1-carboximidamide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used in studies related to enzyme inhibition and protein interactions. In medicine, it has potential therapeutic applications due to its unique structure and reactivity. Industrially, it can be utilized in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of (1r,3r)-3-Aminocyclobutane-1-carboximidamide dihydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

(1r,3r)-3-Aminocyclobutane-1-carboximidamide dihydrochloride can be compared with other similar compounds, such as (1r,3r)-3-hydroxycyclopentanemethanol and (1r,3r)-2-methylene-1,3-dithiolane 1,3-dioxide. These compounds share structural similarities but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific cyclobutane ring and the presence of the carboximidamide group, which imparts distinct chemical behavior .

Properties

Molecular Formula

C5H13Cl2N3

Molecular Weight

186.08 g/mol

IUPAC Name

3-aminocyclobutane-1-carboximidamide;dihydrochloride

InChI

InChI=1S/C5H11N3.2ClH/c6-4-1-3(2-4)5(7)8;;/h3-4H,1-2,6H2,(H3,7,8);2*1H

InChI Key

SITLLMDOPHHLSP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)C(=N)N.Cl.Cl

Origin of Product

United States

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